{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane
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Overview
Description
{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane is a complex organic compound that features a thiophene ring substituted with butyl groups, a phenylethynyl group, and an ethynyl(trimethyl)silane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of butyl groups and the phenylethynyl group through substitution reactions. The final step involves the addition of the ethynyl(trimethyl)silane group under specific reaction conditions, such as the use of a palladium catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The butyl and phenylethynyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or platinum. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized thiophene compounds.
Scientific Research Applications
{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which {[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane: Similar in structure but with different substituents.
{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)germane: A germanium analog with similar properties.
{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)stannane: A tin analog with unique electronic properties.
Uniqueness
The uniqueness of this compound lies in its combination of a thiophene ring with butyl, phenylethynyl, and ethynyl(trimethyl)silane groups. This combination imparts specific electronic and steric properties that make it valuable for various applications, particularly in the development of advanced materials and as a versatile building block in organic synthesis.
Properties
CAS No. |
922166-71-0 |
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Molecular Formula |
C25H32SSi |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
2-[3,4-dibutyl-5-(2-phenylethynyl)thiophen-2-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C25H32SSi/c1-6-8-15-22-23(16-9-7-2)25(19-20-27(3,4)5)26-24(22)18-17-21-13-11-10-12-14-21/h10-14H,6-9,15-16H2,1-5H3 |
InChI Key |
OASNJTJUYXKMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=C1CCCC)C#C[Si](C)(C)C)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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